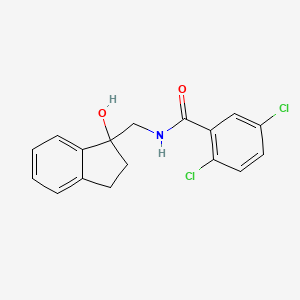

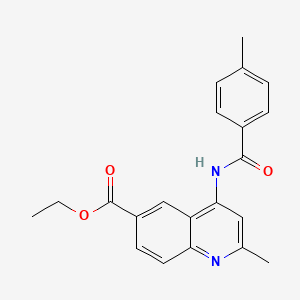

N-Hydroxy-2-nitrobenzimidoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Hydroxy-2-nitrobenzimidoyl chloride (HNBN) is a highly reactive, water-soluble organic compound, which has a wide range of applications in the fields of organic synthesis, biochemistry and drug design. HNBN is a derivative of nitrobenzimidazole and is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a ligand in drug design. HNBN has also been used in the synthesis of polymers, polysaccharides, and other polymers.

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of N-Hydroxy-2-nitrobenzimidoyl chloride, focusing on six unique fields:

Organic Synthesis

N-Hydroxy-2-nitrobenzimidoyl chloride is a valuable reagent in organic synthesis, particularly for the formation of N-oxyl radicals. These radicals are crucial for direct C-H functionalization reactions, which are essential for creating complex organic molecules efficiently. This compound’s ability to generate N-oxyl radicals makes it a versatile tool for synthesizing various functionalized molecules under mild conditions .

Drug Development

In drug development, N-Hydroxy-2-nitrobenzimidoyl chloride is used as an intermediate in the synthesis of pharmaceutical compounds. Its unique chemical properties allow for the introduction of nitro and hydroxyl groups into drug molecules, enhancing their biological activity and stability. This compound is particularly useful in the development of anti-inflammatory and anticancer agents.

Material Science

N-Hydroxy-2-nitrobenzimidoyl chloride is employed in material science for the synthesis of advanced materials. Its ability to introduce functional groups into polymers and other materials makes it valuable for creating materials with specific properties, such as increased thermal stability, conductivity, or mechanical strength. This compound is often used in the development of high-performance materials for electronics and aerospace applications.

Catalysis

In catalysis, N-Hydroxy-2-nitrobenzimidoyl chloride serves as a precursor for catalysts used in various chemical reactions. Its ability to form stable N-oxyl radicals makes it an effective catalyst for oxidation reactions, including the oxidation of alcohols to aldehydes and ketones. This compound’s catalytic properties are leveraged in both industrial processes and academic research to improve reaction efficiency and selectivity .

Environmental Chemistry

N-Hydroxy-2-nitrobenzimidoyl chloride is used in environmental chemistry for the degradation of pollutants. Its strong oxidizing properties enable it to break down organic contaminants in water and soil, making it a valuable tool for environmental remediation. This compound is particularly effective in the treatment of industrial wastewater and the detoxification of hazardous waste sites.

Analytical Chemistry

In analytical chemistry, N-Hydroxy-2-nitrobenzimidoyl chloride is utilized as a reagent for detecting and quantifying various chemical species. Its ability to react with specific functional groups allows for the development of sensitive and selective analytical methods. This compound is commonly used in the analysis of pharmaceuticals, environmental samples, and biological fluids.

Orientations Futures

N-Hydroxy-2-nitrobenzimidoyl chloride, like other N-hydroxy compounds, has potential for further exploration in various fields of organic synthesis, drug development, and material science. The structurally modifiable platform of N-hydroxybenzimidazole, for instance, has been applied to the direct C-H functionalization reactions . This suggests that N-Hydroxy-2-nitrobenzimidoyl chloride could also be explored in similar contexts.

Propriétés

IUPAC Name |

(1Z)-N-hydroxy-2-nitrobenzenecarboximidoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-7(9-11)5-3-1-2-4-6(5)10(12)13/h1-4,11H/b9-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHJGNRLAWHRNE-CLFYSBASSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N/O)/Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxy-2-nitrobenzimidoyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2726696.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2726704.png)

![3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B2726707.png)

![4-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2726708.png)

![N-[(3,5-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2726712.png)